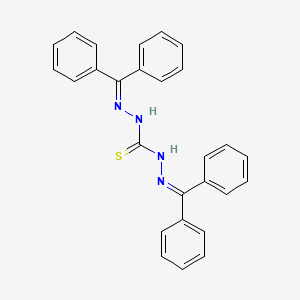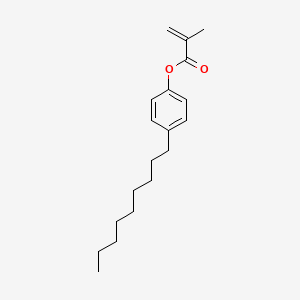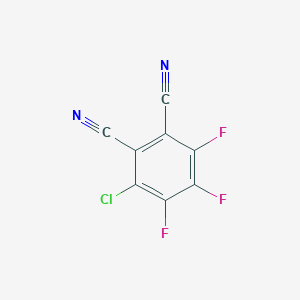
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8HClF3N2 This compound is characterized by the presence of three fluorine atoms, one chlorine atom, and two nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5,6-trifluorobenzene and suitable nitrile precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The nitrile groups can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the compound in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions to facilitate the formation of new bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of new biochemical probes or as a precursor for bioactive compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with three chlorine atoms instead of one chlorine and two nitrile groups.
1,3,5-Trifluoro-2,4,6-trichlorobenzene: Another similar compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the presence of both nitrile and halogen groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
402942-82-9 |
|---|---|
Formule moléculaire |
C8ClF3N2 |
Poids moléculaire |
216.55 g/mol |
Nom IUPAC |
3-chloro-4,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8ClF3N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 |
Clé InChI |
BMZDKPHJLPMINH-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1F)F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
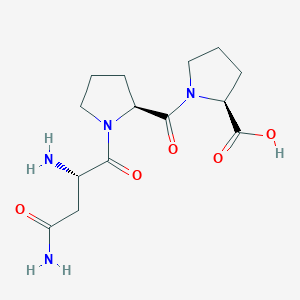

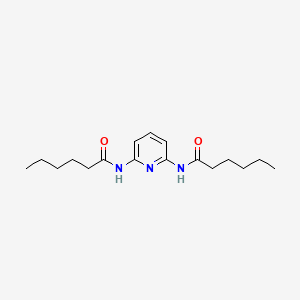

![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

